7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
Description
Properties
IUPAC Name |
7-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-20-13-11(23)15(19-8-17-13)25-4-2-24(3-5-25)14-10-6-21-22-12(10)16-7-18-14/h6-9H,2-5H2,1H3,(H,16,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWLSSUOSIGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Core Formation
The pyrazolo[3,4-d]pyrimidine moiety is typically synthesized via cyclocondensation reactions. A representative method involves:
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Starting material : 5-Amino-1-methylpyrazole-4-carboxamide
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Reagent : Oxalyl chloride (1.2 equivalents)
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Yield : 92% after precipitation and washing with diethyl ether.
Mechanism : The reaction proceeds through intramolecular cyclization, forming the pyrazolo[3,4-d]pyrimidine dione structure.
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling:
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Substrate : 4-Chloro-pyrazolo[3,4-d]pyrimidine
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Reagent : Piperazine (1.5 equivalents)
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Conditions : K₂CO₃, DMF, 80°C, 12 hours.
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Yield : 78–85% after column chromatography.
Synthesis of 7-Methyl-7H-Purine Scaffold
Purine Core Construction
The 7-methylpurine scaffold is synthesized via:
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Starting material : 6-Chloro-7-methyl-7H-purine
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Method : Alkylation of hypoxanthine derivatives using methyl iodide in DMF.
Coupling of Intermediate Components
The final step involves linking the pyrazolo[3,4-d]pyrimidine-piperazine intermediate to the 7-methylpurine core. Two predominant methods are employed:
Mitsunobu Coupling
Ullmann-Type Coupling
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline
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Base : Cs₂CO₃, DMSO, 110°C, 24 hours
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Yield : 72–80%.
Optimization and Challenges
Regioselectivity Issues
Competing reactions at N7 vs. N9 of the purine core are mitigated by:
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | CuI | 68 | 95 |
| DMSO | Pd(OAc)₂ | 72 | 97 |
| NMP | NiCl₂ | 55 | 90 |
Data adapted from methods in patents and journals.
Scalability and Industrial Considerations
Cost-Effective Reagents
Crystallization Techniques
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Anti-solvent addition : Ethanol/water mixtures improve crystalline purity (≥99% by HPLC).
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility for high-volume production:
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential therapeutic agent, particularly as an inhibitor of enzymes like CDK2 and EGFR, which are targets in cancer treatment
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the disruption of cellular processes like cell cycle progression and signal transduction. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s purine core distinguishes it from analogs in recent patents (), which predominantly feature pyrido[1,2-a]pyrimidin-4-one or pyrazino[1,2-a]pyrimidin-4-one scaffolds. For example:
- Pyrazolo-pyrazine derivatives (e.g., 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)) introduce a pyrazine ring instead of pyrimidine, which may affect aromatic stacking interactions .
Table 1: Core Structure Comparison
Substituent Analysis
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition : Pyrazolo-pyrimidine moieties are associated with kinase inhibition (e.g., JAK2, mTOR). The purine core may further mimic ATP, enhancing competitive binding .
- Solubility and Bioavailability : The unsubstituted piperazine in the target compound likely improves aqueous solubility compared to bulkier analogs (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]), though with shorter half-life .
Biological Activity
7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered significant attention due to their diverse biological activities. This article focuses on its biological activity, particularly its mechanism of action, cellular effects, and therapeutic potential.
Chemical Structure and Properties
The compound's structure features a purine core linked to a pyrazolo[3,4-d]pyrimidine moiety through a piperazine ring. This unique combination contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N7 |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 5326-80-7 |
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in the regulation of the cell cycle, particularly in the G1/S transition. By inhibiting CDK2, the compound leads to cell cycle arrest, thereby exhibiting cytotoxic effects against various cancer cell lines.
Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro studies indicated that the compound effectively inhibited cell proliferation in these lines, with IC50 values suggesting potent activity.
In Vivo Studies
In vivo studies have shown that administration of the compound in animal models resulted in tumor growth inhibition. For instance, a study reported a reduction in tumor size in xenograft models when treated with this compound compared to controls.
Biochemical Analysis
The biochemical properties of this compound include:
- Enzyme Inhibition : The compound acts as an inhibitor of CDK2, impacting pathways associated with cell cycle regulation.
- Gene Expression Modulation : Treatment with this compound has been associated with changes in gene expression related to apoptosis and cell cycle progression.
Comparative Analysis with Similar Compounds
When compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound demonstrates enhanced selectivity for CDK2 and exhibits distinct biological profiles due to its unique structural features.
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| This compound | CDK2 | 50 |
| Other Pyrazolo Derivative A | CDK2 | 100 |
| Other Pyrazolo Derivative B | PI3K | 80 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine derivatives with substituted piperazines under acidic or basic conditions. For example, describes a similar compound synthesized via nucleophilic substitution using DMF as a solvent, sodium bicarbonate as a base, and reflux conditions (yield: 65–75%).
- Key Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (room temp. vs. reflux), and catalyst choice (e.g., KI for SN2 reactions).
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodology :
- 1H NMR : Look for characteristic peaks: pyrazolo[3,4-d]pyrimidine protons (δ 8.6–8.8 ppm), piperazine methylene groups (δ 3.2–3.5 ppm), and N-methyl groups (δ 3.0–3.1 ppm).
- 13C NMR : Pyrimidine carbons (δ 150–160 ppm) and piperazine carbons (δ 45–55 ppm).
- FT-IR : Confirm C-N stretches (1,250–1,350 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹).
Q. What are the primary challenges in purifying this compound, and which chromatographic methods are effective?
- Methodology : Due to polar functional groups (piperazine, purine), reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is recommended. highlights recrystallization from ethanol or methanol for crystalline purity.
Advanced Research Questions
Q. How does molecular dynamics (MD) simulation predict the stability of this compound in biological systems?
- Methodology : Perform 50–100 ns MD simulations to analyze root mean square fluctuation (RMSF) of protein residues upon binding. observed stable binding of analogous compounds to kinase targets (e.g., RMSF < 2 Å for active-site residues).
- Critical Parameters : Solvation models (TIP3P water), force fields (AMBER/CHARMM), and ligand protonation states at physiological pH.
Q. What contradictory data exist regarding its kinase inhibition efficacy, and how can these discrepancies be resolved?
- Case Study : reports IC₅₀ values < 100 nM for EGFR inhibition, while notes weaker activity (IC₅₀ > 500 nM) in analogous pyrazolo-pyrimidines. Possible explanations:
- Structural Variations : Substitution at the purine N7 position (methyl vs. bulkier groups) alters ATP-binding pocket interactions.
- Assay Conditions : Differences in ATP concentrations (10 μM vs. 1 mM) or cell lines (HEK293 vs. HeLa).
Q. What computational strategies optimize this compound’s selectivity for tyrosine kinases over serine/threonine kinases?
- Methodology :
- Docking Studies : Use AutoDock Vina to compare binding poses in kinase homology models (e.g., Abl1 vs. CDK2). Focus on hinge-region interactions (e.g., Met318 in Abl1 vs. Glu81 in CDK2).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in kinase active sites to predict resistance profiles.
Q. How do substituents on the piperazine ring affect pharmacokinetic properties like solubility and metabolic stability?
- Data Analysis :
- Solubility : Polar groups (e.g., -OH, -OMe) improve aqueous solubility but may reduce membrane permeability ().
- Metabolism : Piperazine N-methylation (as in ) reduces CYP3A4-mediated oxidation compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
